4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole
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Overview
Description
1-(4-CHLOROPHENYL)-1-PROPANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is a complex organic compound that features both chlorophenyl and bromophenyl groups
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-1-PROPANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE typically involves multiple steps. One common method starts with the preparation of 4-bromoacetophenone and 4-chlorobenzaldehyde. These compounds undergo a condensation reaction in the presence of sodium hydroxide in ethanol to form the intermediate chalcone . This intermediate is then reacted with thiosemicarbazide to form the final hydrazone compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-1-PROPANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-1-PROPANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include those related to cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar compounds include:
1-(4-Bromophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound shares structural similarities but differs in its pyrazole ring.
1-(4-Bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione: Another structurally related compound with a different functional group arrangement. The uniqueness of 1-(4-CHLOROPHENYL)-1-PROPANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15BrClN3S |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-1-(4-chlorophenyl)propylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15BrClN3S/c1-2-16(12-5-9-15(20)10-6-12)22-23-18-21-17(11-24-18)13-3-7-14(19)8-4-13/h3-11H,2H2,1H3,(H,21,23)/b22-16+ |
InChI Key |
VMMYFEYLXZGTFQ-CJLVFECKSA-N |
Isomeric SMILES |
CC/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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